2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether
Description
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
2-bromo-1-(3-fluoro-4-phenylphenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO3/c19-16-10-13(21(22)23)6-9-18(16)24-14-7-8-15(17(20)11-14)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWWYTBRHGCGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether typically involves multiple steps, starting with the preparation of the core biphenyl structure. The process may include:
Bromination: Introduction of a bromine atom to the biphenyl structure.
Nitration: Addition of a nitro group to the phenyl ring.
Fluorination: Incorporation of a fluorine atom into the biphenyl structure.
Etherification: Formation of the ether linkage between the phenyl rings.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Fluorination: Using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Etherification: Using a base like potassium carbonate (K2CO3) and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The phenyl rings can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-amino-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether.
Oxidation: Formation of oxidized biphenyl derivatives.
Scientific Research Applications
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether has various applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions and pathways, contributing to its versatility.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenyl 2-chloro[1,1’-biphenyl]-4-yl ether
- 2-Bromo-4-nitrophenyl 2-methyl[1,1’-biphenyl]-4-yl ether
- 2-Bromo-4-nitrophenyl 2-ethyl[1,1’-biphenyl]-4-yl ether
Uniqueness
2-Bromo-4-nitrophenyl 2-fluoro[1,1’-biphenyl]-4-yl ether is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. Fluorine atoms can enhance the stability and bioavailability of compounds, making this ether particularly valuable in pharmaceutical and materials research.
Biological Activity
2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be represented by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrFNO3 |
| Molecular Weight | 304.12 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | BrC1=CC=C(C=C1C2=CC=CC=C2F)N+[O-] |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Bromination : The introduction of bromine to the phenolic structure.
- Nitration : The addition of nitro groups to the aromatic ring.
- Fluorination : The incorporation of fluorine atoms into the biphenyl structure.
These steps can be performed using various reagents and conditions tailored to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of electron-withdrawing groups such as bromine and nitro groups enhances its reactivity and binding affinity to enzymes and receptors involved in various biochemical pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : In vitro studies demonstrated that derivatives of this compound showed potent cytotoxic effects against MCF-7 breast cancer cells with IC50 values as low as 8 nM .
- Mechanism : These compounds may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division.
Antiviral Potential
Emerging studies suggest that certain derivatives have antiviral properties:
- Research Findings : Compounds with similar structures have shown effectiveness against various viruses by inhibiting viral replication mechanisms . For example, modifications in the nitro group have been linked to enhanced antiviral activity through enzyme inhibition pathways.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profiles of this compound:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | <10 | Anticancer |
| Compound A (similar structure) | 20 | Antiviral |
| Compound B (related derivative) | 5 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
